Methyl 2-amino-2-phenylacetate
Overview
Description
Methyl 2-amino-2-phenylacetate is an organic compound with the molecular formula C9H11NO2. It is a derivative of phenylglycine and is characterized by the presence of an amino group (-NH2) and a methyl ester group (-COOCH3) attached to a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-phenylacetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-amino-2-phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 2-amino-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of methyl 2-amino-2-phenylacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl phenylacetate: Similar in structure but lacks the amino group.
Phenylglycine: Contains an amino group but lacks the ester group.
Phenylacetic acid: Contains a carboxylic acid group instead of an ester
Uniqueness
Methyl 2-amino-2-phenylacetate is unique due to the presence of both an amino group and a methyl ester group, which confer distinct reactivity and potential biological activities. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
methyl 2-amino-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFLUDRTVIDDOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19883-41-1 (hydrochloride) | |
Record name | Methyl phenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026682995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26682-99-5 | |
Record name | Methyl phenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026682995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL PHENYLGLYCINATE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HXR2NAU0Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Methyl 2-amino-2-phenylacetate utilized in organic synthesis?
A: this compound serves as a key starting material in 1,3-dipolar cycloaddition reactions, enabling the construction of complex heterocyclic compounds like pyrrolidines. [, ] This reaction exploits the nucleophilic character of the amine and the electrophilic nature of the ester carbonyl group to facilitate cyclization with suitable dipolarophiles.
Q2: Can you provide specific examples of reactions involving this compound and the resulting molecular structures?
A2: Certainly! In the provided research articles:
- Example 1: this compound reacted with (E)-ethyl 4-(4-bromo-2-formylphenoxy)but-2-enoate to yield 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate. This reaction highlights the compound's participation in intramolecular cycloaddition reactions. []
- Example 2: Reacting this compound with dimethyl maleate and 2-chloro-4-fluorobenzaldehyde resulted in Trimethyl 5-(2-chloro-4-fluorophenyl)-2-phenylpyrrolidine-2,3,4-tricarboxylate. This example showcases the compound's involvement in 1,3-dipolar cycloadditions leading to substituted pyrrolidines. []
Q3: What structural information about the synthesized compounds is revealed through characterization techniques?
A3: Various techniques are employed to elucidate the structures of the synthesized compounds:
- X-ray crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and conformations. For instance, X-ray analysis revealed the envelope conformations of the pyrrolidine and 3,4-dihydro-2H-pyran rings in 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate. []
- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H-NMR and 13C-NMR, offers insights into the connectivity and environment of hydrogen and carbon atoms within the molecule. Additionally, Mass Spectrometry (MS) provides information about the molecular weight and fragmentation patterns of the synthesized compounds. [, ]
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